5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes various functional groups such as phenoxy, ethoxy, chloro, methoxy, and thioxodihydropyrimidine
Preparation Methods
The synthesis of 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include halogenated compounds, phenols, and pyrimidine derivatives. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Halogenated intermediates can undergo nucleophilic substitution reactions with phenols or amines.
Condensation: The formation of the benzylidene group involves a condensation reaction between an aldehyde and a ketone.
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other thioxodihydropyrimidine derivatives and phenoxyethoxy compounds. Compared to these, 5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Similar compounds may include:
- 5-(3-bromo-4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-5-methoxyphenyl)methylidene-1,3-diazine-2,4,6-trione .
- (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol .
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C24H25ClN2O5S |
---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
5-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C24H25ClN2O5S/c1-4-14(2)16-5-7-17(8-6-16)31-9-10-32-21-19(25)12-15(13-20(21)30-3)11-18-22(28)26-24(33)27-23(18)29/h5-8,11-14H,4,9-10H2,1-3H3,(H2,26,27,28,29,33) |
InChI Key |
SCDMDZSHYPGRNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=S)NC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.